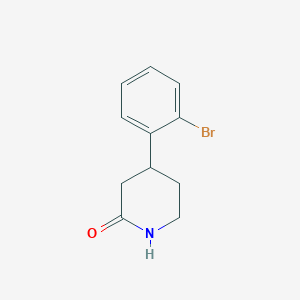

4-(2-Bromophenyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-4-2-1-3-9(10)8-5-6-13-11(14)7-8/h1-4,8H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXOKBQXJLPJSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Bromophenyl Piperidin 2 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. clockss.orgamazonaws.comias.ac.in For 4-(2-Bromophenyl)piperidin-2-one, the primary disconnections focus on the formation of the δ-lactam ring and the installation of the aryl substituent.

A logical retrosynthetic approach involves disconnecting the amide bond (C-N bond) of the piperidin-2-one ring, a common strategy for lactam synthesis. This leads to a δ-amino acid precursor. The carbon-carbon bond between the piperidine (B6355638) ring and the bromophenyl group can also be a key disconnection point. This suggests a strategy where the aryl group is introduced via nucleophilic addition to a suitable electrophile or through a cross-coupling reaction.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Lactamization-focused disconnection. This approach first breaks the N1-C2 amide bond, leading to 5-amino-3-(2-bromophenyl)pentanoic acid. Further disconnection of the C3-C4 bond suggests a Michael addition of a nucleophile to a cinnamic acid derivative, where the 2-bromophenyl group is already in place.

Pathway B: Aryl introduction-focused disconnection. This strategy involves disconnecting the C4-Aryl bond. This points towards precursors such as a piperidin-2-one with a suitable leaving group at the 4-position, which can then undergo a cross-coupling reaction with a 2-bromophenyl organometallic reagent. Alternatively, it suggests the conjugate addition of a 2-bromophenyl nucleophile to a suitable α,β-unsaturated lactam.

These disconnections highlight the key fragments and reactions that can be employed in the forward synthesis, primarily focusing on intramolecular cyclization and the strategic introduction of the pre-functionalized aryl group.

Direct Cyclization Approaches to the Piperidin-2-one Core

The formation of the piperidin-2-one (δ-lactam) ring is a critical step in the synthesis of the target molecule. Several methodologies can be employed for this purpose.

Intramolecular Amidation and Lactamization Reactions

A prevalent method for constructing the piperidin-2-one core is through the intramolecular cyclization of a δ-amino acid or its corresponding ester. organic-chemistry.orgnih.gov This lactamization can be promoted by various reagents that activate the carboxylic acid or by thermal means. For the synthesis of this compound, a suitable precursor would be 5-amino-4-(2-bromophenyl)pentanoic acid or its ester. The challenge in this approach lies in the stereoselective synthesis of this precursor. Reductive amination of a δ-keto acid or ester, followed by cyclization, is a potential route. organic-chemistry.org

| Precursor Type | Cyclization Condition | Product | Reference |

| δ-amino ester | Base-mediated | α-alkyl lactam | organic-chemistry.org |

| δ-amino acid | Acid-mediated | Piperidin-2-one | nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single step. researchgate.netresearchgate.net For the synthesis of substituted piperidin-2-ones, MCRs can assemble the ring system from simple, readily available starting materials. A plausible MCR strategy for this compound could involve the reaction of 2-bromobenzaldehyde (B122850), a nitrogen source like ammonia (B1221849) or an ammonium (B1175870) salt, and a suitable three-carbon component that can form the rest of the piperidinone ring. rsc.org For instance, a four-component reaction involving an aldehyde, an amine, an acyl chloride, and a dienophile can yield highly substituted piperidones. researchgate.net

| Reaction Type | Components | Catalyst | Product Type | Reference |

| Pseudo five-component | Aromatic aldehydes, anilines, alkyl acetoacetates | Ionic liquid | Substituted piperidines | researchgate.net |

| Four-component | Aldehyde, ammonia equivalent, acyl chloride, dienophile | - | Polysubstituted piperidones | researchgate.net |

Asymmetric Cyclization for Enantioselective Synthesis

The development of asymmetric methods to access enantiomerically pure piperidin-2-ones is of high interest. This can be achieved through the use of chiral catalysts or chiral auxiliaries. For instance, an asymmetric δ-C(sp³)-H amidation using a copper(I) catalyst with a chiral bisoxazoline ligand can provide access to enantioenriched six-membered lactams. organic-chemistry.org While a specific application to this compound has not been reported, this methodology represents a promising avenue for its enantioselective synthesis. Another approach involves the asymmetric synthesis of lactones, which can serve as precursors to chiral lactams. barnesandnoble.com

Introduction and Functionalization of the 2-Bromophenyl Moiety

The strategic introduction of the 2-bromophenyl group is a crucial aspect of the synthesis. This can be achieved either by starting with a pre-functionalized building block or by functionalizing the piperidinone ring at a later stage.

Pre-functionalized Building Block Strategies

Utilizing a starting material that already contains the 2-bromophenyl moiety is often the most straightforward approach. A key and commercially available starting material for this strategy is 2-bromobenzaldehyde. clockss.org Condensation of 2-bromobenzaldehyde with a suitable enolate, followed by a series of transformations including the introduction of the nitrogen atom and subsequent cyclization, can lead to the desired product. For example, a Mannich-type reaction involving 2-bromobenzaldehyde, an amine, and a ketone or ester enolate could be a viable route to a precursor for cyclization. chemrevlett.com

The synthesis of 2-aryl-4-piperidones has been achieved through the condensation of an aryl-aldehyde with an aminoacetal, followed by acid-catalyzed cyclization. clockss.org This general method could be adapted for the synthesis of the target molecule.

| Starting Material | Reaction Type | Intermediate/Product | Reference |

| 2-Bromobenzaldehyde | Mannich reaction | β-amino carbonyl compound | chemrevlett.com |

| Imidazo[1,2-a]pyridine-2-carbaldehyde | Condensation with aminoacetal, cyclization | 2-Aryl-4-piperidone | clockss.org |

Post-Cyclization Aromatic Substitution Reactions

Once the this compound core is assembled, the bromine atom on the phenyl ring serves as a key functional group for further diversification. Post-cyclization strategies involve the direct replacement of this bromine atom. While classic nucleophilic aromatic substitution (SNAr) is generally challenging on electron-neutral or electron-rich aryl halides, metal-catalyzed reactions provide a powerful alternative.

Palladium-catalyzed cross-coupling reactions, for instance, can be performed directly on the aryl bromide. These methods allow for the introduction of a wide array of substituents, transforming the bromo-derivative into more complex molecules. For example, Buchwald-Hartwig amination could be employed to introduce various amine functionalities, or cyanation reactions could install a nitrile group. The choice of catalyst, ligand, and reaction conditions is critical to ensure compatibility with the lactam functionality present in the piperidin-2-one ring.

Cross-Coupling Methodologies for Aryl-Halide Derivatization (e.g., Suzuki, Sonogashira couplings on precursors)

Cross-coupling reactions are among the most powerful tools for C-C bond formation and are particularly well-suited for derivatizing aryl halides like the one present in this compound or its precursors. The Suzuki and Sonogashira reactions are cornerstone methodologies in this context. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. nih.gov In the synthesis of derivatives of this compound, the bromophenyl moiety can be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. mdpi.com This method is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it highly valuable in complex molecule synthesis. nih.gov The use of modern palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, can further enhance reaction efficiency and scope. nih.gov An aqueous Suzuki-Miyaura protocol highlights a greener approach to this transformation. researchgate.net

Sonogashira Coupling: This methodology facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and typically a copper co-catalyst. nih.govnih.gov Applying this to the this compound scaffold allows for the introduction of alkynyl substituents. These alkynes are versatile functional groups that can undergo further transformations, such as conversion to ketones, triazoles, or other heterocycles. Copper-free Sonogashira protocols have been developed to circumvent issues associated with the copper co-catalyst. nih.gov The choice of phosphine (B1218219) ligand and reaction conditions can be tailored to accommodate sterically demanding substrates. nih.gov

The following table illustrates the potential derivatization of the this compound scaffold using these cross-coupling methods.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting Structure |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Base | 4-(Biphenyl-2-yl)piperidin-2-one |

| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd₂(dba)₃, SPhos, Base | 4-(2-(Pyridin-3-yl)phenyl)piperidin-2-one |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 4-(2-(Phenylethynyl)phenyl)piperidin-2-one |

| Sonogashira | Trimethylsilylacetylene | Pd/P(t-Bu)₃, CuI, Base | 4-(2-((Trimethylsilyl)ethynyl)phenyl)piperidin-2-one |

Synthetic Routes via Related Precursors

A plausible synthetic route towards this compound involves the selective modification of a related glutarimide (B196013) precursor, 4-(2-bromophenyl)piperidine-2,6-dione. This dione (B5365651) can be synthesized through methods such as the condensation of 2-bromobenzaldehyde, cyanoacetamide, and ethyl acetoacetate, followed by hydrolysis and decarboxylation.

The key challenge in this approach is the chemoselective reduction of one of the two carbonyl groups of the piperidine-2,6-dione to a methylene (B1212753) (CH₂) group. This transformation is non-trivial due to the similar reactivity of the two amide carbonyls. Harsh reducing agents like lithium aluminum hydride would likely reduce both carbonyls. Therefore, a multi-step approach is often necessary. This could involve:

Selective Protection: Differentiating the two carbonyls by selective protection, for example, by conversion to a thioacetal at one position.

Reduction: Reduction of the unprotected carbonyl group.

Deprotection: Removal of the protecting group.

Alternatively, methods for the partial reduction of imides could be explored, using carefully controlled conditions with specific hydride reagents.

| Starting Material | Key Transformation | Intermediate/Product |

| 4-(2-Bromophenyl)piperidine-2,6-dione | Selective Monoreduction | This compound |

The synthesis can also be achieved by performing key transformations on a pre-existing piperidine ring. nih.gov One of the most direct methods is the selective oxidation of 4-(2-bromophenyl)piperidine (B1287559) at the C2 position to install the carbonyl group.

Rhodium-catalyzed C-H insertion and functionalization reactions have emerged as powerful tools for the site-selective modification of piperidine rings. nih.govresearchgate.net The selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.govresearchgate.net For the synthesis of a 2-piperidone, conditions would be optimized to favor oxidation or functionalization at the C2 position, adjacent to the nitrogen atom.

Another approach involves the cyclization of functionalized linear precursors. For instance, a transaminase-triggered cascade cyclization of ω-amino ketones can provide enantioenriched 2-substituted piperidines, which could then be oxidized to the corresponding lactam. acs.org Radical-mediated cyclizations also offer a pathway to construct the piperidine core. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

The integration of green chemistry principles is essential for developing modern, environmentally responsible synthetic processes. wisdomlib.orgsciencehistory.org The synthesis of this compound can be made more sustainable by considering several key aspects.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot, multicomponent reactions that form the piperidone ring in a single step are highly atom-economical. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents is a primary goal. nih.govasianpubs.org The development of aqueous Suzuki-Miyaura and other coupling reactions exemplifies this principle. researchgate.netnih.gov

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which generate significant waste. ajchem-a.com The use of highly efficient palladium catalysts for cross-coupling or rhodium for C-H functionalization are prime examples. Developing reusable, heterogeneous catalysts can further enhance sustainability. ajchem-a.com

Energy Efficiency: Reactions conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comwisdomlib.org

Waste Reduction: Telescoping reactions, where intermediates are not isolated, can minimize waste from purification steps. researchgate.net Metal-free cascade reactions, for instance using oxidants like K₂S₂O₈, can also provide more environmentally benign pathways. beilstein-journals.org

By applying these principles, the synthesis of this compound and its derivatives can be achieved with a reduced environmental footprint, aligning with the objectives of modern sustainable chemistry. sciencehistory.org

Elucidation of Chemical Reactivity and Transformation Pathways

Reactions at the 2-Bromophenyl Substituent

The presence of a bromine atom on the phenyl ring opens up numerous possibilities for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. researchgate.net The bromine atom in 4-(2-bromophenyl)piperidin-2-one serves as a reactive handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used for the formation of biaryl structures. For instance, the reaction of this compound with a substituted phenylboronic acid, catalyzed by a palladium complex like Pd(PPh3)4, would yield the corresponding 4-(2-biphenyl)piperidin-2-one derivative. libretexts.orgmdpi.com The choice of catalyst, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. mdpi.comasianpubs.orgresearchgate.net Electron-rich boronic acids have been observed to produce good yields in some cases. mdpi.com

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond. organic-chemistry.orgthieme-connect.de This reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org For example, reacting this compound with an alkene like styrene (B11656) under Heck conditions would lead to the formation of a stilbene-like derivative. The reaction's efficiency can be influenced by the stability of the palladium catalyst, with palladacycles and complexes with bulky ligands showing high activity. rug.nl

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgnih.gov It is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The Sonogashira coupling of this compound with an alkyne would result in an alkynyl-substituted phenyl-piperidone. Copper-free versions of this reaction have also been developed. nih.govbeilstein-journals.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Aryl-substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkyne |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Phenyl Ring

While less common than electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org The reactivity in SNAr reactions often follows the order F > Cl ≈ Br > I. nih.gov For this compound, the presence of the piperidin-2-one substituent might not be sufficiently activating to facilitate SNAr reactions under standard conditions. However, under forcing conditions or with highly reactive nucleophiles, displacement of the bromine atom may be possible. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org

Reactivity of the Piperidin-2-one Lactam Ring

The piperidin-2-one ring, a cyclic amide (lactam), possesses its own set of characteristic reactions, including ring-opening, modifications at the nitrogen atom, and transformations of the carbonyl group.

Hydrolysis and Ring-Opening Reactions

Lactams can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid. In the case of this compound, hydrolysis would break the amide bond within the six-membered ring, leading to the formation of 5-amino-3-(2-bromophenyl)pentanoic acid. The rate of this reaction is dependent on the reaction conditions, such as pH and temperature.

N-Alkylation, N-Acylation, and N-Protection Strategies

The nitrogen atom of the lactam can act as a nucleophile, allowing for the introduction of various substituents.

N-Alkylation: This involves the reaction of the lactam with an alkylating agent, such as an alkyl halide, in the presence of a base. sciencemadness.orgresearchgate.netchemicalforums.com For example, treating this compound with benzyl (B1604629) bromide and a base like potassium carbonate would yield N-benzyl-4-(2-bromophenyl)piperidin-2-one. chemicalforums.com Reductive amination is another method to achieve N-alkylation. sciencemadness.org

N-Acylation: Similarly, the lactam can be acylated using an acylating agent like an acid chloride or anhydride. This introduces an acyl group onto the nitrogen atom, forming an N-acyl lactam.

N-Protection: In multi-step syntheses, it is often necessary to protect the N-H group of the lactam to prevent unwanted side reactions. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz), can be introduced under appropriate conditions.

Carbonyl Group Transformations

The carbonyl group of the lactam is susceptible to reduction and can participate in enolization. sciforum.net

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH2), converting the lactam to a cyclic amine (piperidine). wikipedia.orglibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. libretexts.org Alternatively, partial reduction to an intermediate carbinolamine is also possible. The reduction of aldehydes and ketones to alcohols is a common transformation. chemguide.co.uk Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent often used for this purpose. sciforum.netchemguide.co.uk

Enolization: In the presence of a strong base, the lactam can be deprotonated at the α-carbon to the carbonyl group, forming an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C-3 position of the piperidin-2-one ring.

Table 2: Summary of Reactions of the Piperidin-2-one Lactam Ring

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | Acid or Base | 5-amino-3-(2-bromophenyl)pentanoic acid |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-(2-bromophenyl)piperidin-2-one |

| N-Acylation | Acylating agent | N-Acyl-4-(2-bromophenyl)piperidin-2-one |

| Carbonyl Reduction | Strong reducing agent (e.g., LiAlH4) | 4-(2-Bromophenyl)piperidine (B1287559) |

| Enolization | Strong base, Electrophile | C-3 substituted this compound |

Stereochemical Aspects of Transformations

The stereochemistry of the piperidine (B6355638) ring is a critical aspect of its synthesis and reactivity, significantly influencing the biological activity of the final molecule. For 4-arylpiperidin-2-ones, such as this compound, transformations can be designed to control the stereochemical outcome, leading to specific diastereomers or enantiomers.

The synthesis of substituted piperidines often involves stereoselective methods to control the arrangement of substituents on the heterocyclic core. nih.gov For instance, in the synthesis of piperidin-4-ols, a one-pot sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement has been shown to proceed with excellent diastereoselectivity. nih.gov The initial cyclization of an N-homopropargyl amide can lead to a cyclic imidate, which is then reduced to an α-amino ether. nih.gov This intermediate undergoes rearrangement to form a piperidin-4-one, which can be further reduced to the corresponding alcohol. nih.gov The diastereoselectivity of this ring-forming step is often very high, even at room temperature. nih.gov

In transformations involving the piperidine ring itself, the existing stereochemistry can direct the outcome of subsequent reactions. For example, kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using a chiral base like n-BuLi and sparteine (B1682161) allows for the separation of enantiomers. nih.gov The resulting enantioenriched piperidines can then be functionalized at the 4-position, transferring the initial chirality to new products. nih.gov

Furthermore, the addition of nucleophiles to dihydropyridine (B1217469) precursors is a common strategy for constructing the piperidine skeleton. The stereochemical outcome of such additions can be controlled. For example, the Michael-like addition of various nucleophiles to 5,6-dihydropyridine-2-thiones typically affords trans piperidine-2-thiones as the major products. researchgate.net This stereochemical preference is a key consideration in the synthesis of 4-substituted piperidines.

A modular approach for synthesizing trisubstituted chiral piperidines has been developed, starting from a chiral amino acid. acs.org This method involves a formal [4+2] cyclization, followed by a diastereoselective reduction and regioselective ring-opening, yielding a single enantio- and diastereomer. acs.org Subsequent decarboxylative functionalizations proceed with high stereoselectivity, demonstrating how stereocontrol can be maintained and transferred through a multi-step synthesis. acs.org

Table 1: Examples of Stereoselective Transformations in Piperidine Synthesis

| Reaction Type | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Gold-Catalyzed Cyclization/Reduction | One-pot synthesis from N-homopropargyl amides. | Excellent diastereoselectivity for piperidin-4-ols. | nih.gov |

| Kinetic Resolution | Asymmetric deprotonation of N-Boc-2-aryl-4-methylenepiperidines. | High enantiomeric ratios for starting materials and products. | nih.gov |

| Michael Addition | Addition of nucleophiles to 5,6-dihydropyridine-2-thiones. | Predominantly trans products. | researchgate.net |

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound and related N-aryl lactams often relies on transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a cornerstone of C-N bond formation and its mechanism has been extensively studied. wikipedia.orglibretexts.orgnumberanalytics.com This reaction facilitates the coupling of an aryl halide (like 1,2-dibromobenzene) with an amine or, in the case of lactam formation, an intramolecular cyclization of a suitable precursor.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a palladium(0) species as the active catalyst and proceeds through several key steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. This is often the rate-determining step. numberanalytics.com The palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate, [Ar-Pd(II)-X]. youtube.com The efficiency of this step is enhanced by bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), which stabilize the palladium catalyst. youtube.com

Amine Coordination and Deprotonation : The amine (or amide precursor) coordinates to the Pd(II) complex, displacing a ligand. In the presence of a base, the coordinated amine is deprotonated to form an amido complex. This step is crucial as the deprotonated amine is a much more effective nucleophile. wikipedia.org

Reductive Elimination : This is the final step in the catalytic cycle. The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center. libretexts.orgnumberanalytics.com This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. numberanalytics.com An unproductive side reaction that can compete with reductive elimination is β-hydride elimination. wikipedia.org

The development of various generations of catalyst systems, particularly the ligands, has been crucial for expanding the scope of the Buchwald-Hartwig amination to include a wide variety of aryl halides and amines under milder conditions. wikipedia.orgorganic-chemistry.org Bidentate phosphine ligands like BINAP and DPPF were early developments that proved effective for coupling primary amines. wikipedia.org

Table 2: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. | Arylpalladium(II) complex [Ar-Pd(II)-X(L)n] |

| 2. Ligand Exchange/Deprotonation | The amine displaces a halide ligand, followed by base-mediated deprotonation. | Aminopalladium(II) complex [Ar-Pd(II)-NRR'(L)n] |

| 3. Reductive Elimination | The aryl amine product is formed, regenerating the Pd(0) catalyst. | Pd(0)(L)n + Ar-NRR' |

This mechanistic understanding is vital for optimizing reaction conditions and for the rational design of new catalysts and ligands to improve the synthesis of complex molecules like this compound. youtube.comorganic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-(2-Bromophenyl)piperidin-2-one in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment and connectivity of each atom can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. While specific spectral data for this compound is not widely available in the public domain, typical chemical shift ranges for similar piperidin-4-one and bromophenyl structures can be inferred. kfupm.edu.sachemicalbook.comresearchgate.net

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the piperidine (B6355638) ring. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons on the piperidine ring would be found in the upfield region (δ 1.5-4.0 ppm). For instance, the protons adjacent to the nitrogen atom (C6-H) would likely be deshielded and appear at a lower field compared to the other piperidine protons. The proton at the C4 position, being adjacent to the aromatic ring, would also exhibit a characteristic chemical shift.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon (C2) of the piperidin-2-one ring would be significantly deshielded, appearing at a very low field (around δ 170 ppm or higher). The carbons of the bromophenyl ring would resonate in the aromatic region (δ 110-150 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the piperidine ring would appear in the upfield region (δ 20-60 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~172.0 |

| C3 | ~2.5 - 2.8 | ~35.0 |

| C4 | ~3.0 - 3.5 | ~45.0 |

| C5 | ~1.8 - 2.2 | ~30.0 |

| C6 | ~3.2 - 3.6 | ~48.0 |

| C1' | - | ~140.0 |

| C2' | - | ~122.0 (C-Br) |

| C3' | ~7.5 - 7.7 | ~132.0 |

| C4' | ~7.2 - 7.4 | ~128.0 |

| C5' | ~7.3 - 7.5 | ~130.0 |

| C6' | ~7.6 - 7.8 | ~129.0 |

| NH | ~6.0 - 8.0 | - |

Note: These are predicted values based on typical ranges for similar structures and may not represent the exact experimental values.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity and stereochemistry of the molecule. ipb.ptyoutube.comwisc.edu

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings within the piperidine ring, helping to trace the connectivity of the aliphatic chain. For example, cross-peaks would be observed between the protons on C3 and C4, C4 and C5, and C5 and C6. unifr.ch

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹H signals to their corresponding ¹³C signals in the piperidine ring and the bromophenyl group. youtube.comunifr.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry and preferred conformation of the piperidine ring, for example, by observing through-space interactions between axial and equatorial protons. ipb.pt

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound. rsc.org

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide (lactam) in the piperidin-2-one ring. The N-H stretching vibration of the amide would likely appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C-Br stretching vibration would typically appear in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra, which would help to confirm the presence of the bromophenyl group.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (C=O) | Stretching | 1650 - 1680 |

| Amide (N-H) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C-N | Stretching | 1180 - 1360 |

| C-Br | Stretching | 500 - 700 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. rsc.orgnih.govnih.gov For this compound, with a molecular formula of C₁₁H₁₂BrNO, HRMS would provide an accurate mass measurement that confirms this composition. The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂BrNO |

| Calculated Monoisotopic Mass | 253.0153 u |

| Expected [M+H]⁺ | 254.0226 u |

| Isotopic Pattern | Presence of M and M+2 peaks in ~1:1 ratio |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. researchgate.netnih.gov A crystal structure of this compound would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amide N-H and C=O groups, and other non-covalent interactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the computational analysis of molecular systems. These methods offer a robust framework for understanding the intricacies of molecular structure and behavior at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-(2-Bromophenyl)piperidin-2-one, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict bond lengths, bond angles, and dihedral angles. nih.govmdpi.com The optimization process seeks the lowest energy conformation of the molecule, providing a foundational understanding of its steric and electronic properties.

Studies on structurally similar piperidin-4-one derivatives have demonstrated that the piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net In the case of this compound, the 2-bromophenyl substituent at the C4 position can exist in either an axial or equatorial orientation. DFT calculations are crucial for determining the relative energies of these conformers and identifying the most stable arrangement. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through these calculations.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (Amide) | 1.23 | - | - |

| C-N (Amide) | 1.35 | - | - |

| C4-C(Aryl) | 1.52 | - | - |

| C-Br | 1.91 | - | - |

| C-N-C | - | 118.5 | - |

| C-C-C (Piperidine Ring) | - | 110.2 - 112.8 | - |

| C-C4-C(Aryl) | - | 111.9 | - |

| H-N-C-C | - | - | 178.5 (trans) |

| C2-C3-C4-C5 (Ring) | - | - | -55.6 |

| C3-C4-C(Aryl)-C(Aryl) | - | - | 45.2 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. github.iofrontiersin.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the isotropic shielding tensors of nuclei, from which chemical shifts can be derived. uncw.edu By performing these calculations for the optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the proposed structure and assign specific resonances to individual atoms.

Vibrational Frequencies: Theoretical vibrational analysis, based on the calculation of second derivatives of the energy with respect to atomic displacements, yields the frequencies and intensities of infrared (IR) and Raman bands. This analysis is crucial for interpreting experimental vibrational spectra. For this compound, the calculated vibrational frequencies would help in identifying characteristic functional group vibrations, such as the C=O stretch of the lactam, the N-H stretch, and various vibrations associated with the bromophenyl ring.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C=O | 175 ppm |

| ¹³C NMR | C4 | 45 ppm |

| ¹³C NMR | C-Br | 122 ppm |

| ¹H NMR | N-H | 7.5 ppm |

| ¹H NMR | Aryl Protons | 7.2 - 7.6 ppm |

| IR | C=O Stretch | 1680 cm⁻¹ |

| IR | N-H Stretch | 3250 cm⁻¹ |

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map visually represents the electrostatic potential on the surface of the molecule, with different colors indicating regions of positive, negative, and neutral potential. For this compound, the MEP would likely show a region of high negative potential (red) around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Conversely, the region around the N-H proton would exhibit a positive potential (blue), indicating its susceptibility to deprotonation. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of these frontier orbitals determine the molecule's ability to donate or accept electrons. nih.gov The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be centered on the electron-withdrawing lactam moiety.

Non-Linear Optical (NLO) Properties and Intramolecular Charge Transfer (ICT)

Non-Linear Optical (NLO) Properties: Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. nih.govacs.org These properties arise from the interaction of the molecule with an intense electromagnetic field, leading to a nonlinear response. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Computational methods can be used to calculate the β value for this compound. The presence of a donor-acceptor system within the molecule can enhance its NLO properties.

Intramolecular Charge Transfer (ICT): ICT is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. nih.govrsc.orgmdpi.comrsc.org In this compound, the bromophenyl group can act as an electron donor, while the piperidin-2-one ring, particularly the carbonyl group, can function as an electron acceptor. The possibility of ICT in this molecule can be investigated using time-dependent DFT (TD-DFT) calculations, which provide information about the nature of electronic transitions.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide detailed information about the static properties of a single molecule, molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational flexibility of the molecule.

Conformational Analysis and Energy Landscapes

The piperidine ring in this compound can exist in various conformations, with the chair form being the most common. asianpubs.orgnih.gov However, other conformations, such as the boat or twist-boat, may also be accessible. nih.govchemrevlett.com Furthermore, the 2-bromophenyl group can rotate around the C4-C(aryl) single bond. A thorough conformational analysis involves systematically exploring all possible conformations and calculating their relative energies to construct an energy landscape. umd.edunih.gov This landscape provides a comprehensive picture of the conformational preferences of the molecule and the energy barriers between different conformers. Such studies are crucial for understanding how the molecule's shape can influence its biological activity or material properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the public domain, the dynamic behavior of this molecule can be inferred from studies on analogous piperidine and piperazine-based compounds. nih.govrsc.org MD simulations are instrumental in revealing the conformational landscape, flexibility, and intermolecular interactions of molecules over time. mdpi.com

MD simulations on related piperidine derivatives have shown that the nature and position of substituents play a crucial role in the molecule's interaction with its environment, such as solvent molecules or biological receptors. nih.gov For instance, simulations can predict the preferred orientation of the 2-bromophenyl group relative to the piperidin-2-one ring and how this orientation fluctuates over time. These dynamics are critical for understanding how the molecule might interact with a biological target. The simulations can also provide information on the hydrogen bonding capabilities of the lactam functionality (the N-H and C=O groups) and the potential for halogen bonding involving the bromine atom.

A hypothetical MD simulation of this compound in an aqueous solvent would likely reveal the formation of a stable hydration shell around the polar lactam group. The dynamics of these water molecules and their hydrogen-bonding network with the solute would be key determinants of its solubility and transport properties.

Table 1: Predicted Dominant Conformations of this compound

| Substituent Position | Predicted Stability | Rationale |

| Equatorial | Higher | Minimizes 1,3-diaxial steric interactions between the 2-bromophenyl group and the axial hydrogens on the piperidin-2-one ring. |

| Axial | Lower | Increased steric strain due to proximity to axial hydrogens. |

This table is predictive and based on general principles of conformational analysis for substituted cyclohexanes and piperidines.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound.

The synthesis of this compound likely involves several key steps, such as the formation of the piperidin-2-one ring and the introduction of the 2-bromophenyl substituent. Computational studies on the synthesis of related piperidine derivatives have provided insights into the plausible reaction pathways and the structures of the transition states involved. nih.govacs.org

For instance, in a potential synthetic route involving the cyclization of a linear precursor, DFT calculations can map the potential energy surface of the reaction. This mapping allows for the identification of the lowest energy pathway from reactants to products, passing through one or more transition states. The geometry of these transition states, which represent the energy maxima along the reaction coordinate, can be precisely calculated.

In the context of forming the piperidin-2-one ring, a key step might be an intramolecular cyclization. Computational analysis of similar reactions has shown that the stereochemical outcome can be predicted by comparing the energies of the transition states leading to different stereoisomers. nih.gov For the introduction of the 2-bromophenyl group, which could occur via a nucleophilic substitution or a cross-coupling reaction, transition state analysis can reveal the nature of bond formation and breaking, as well as the role of any catalysts involved. researchgate.net

Table 2: Hypothetical Transition State Analysis for a Key Synthetic Step

| Reaction Step | Computational Method | Key Findings from Analogous Systems |

| Intramolecular Cyclization | DFT (B3LYP) | Identification of a six-membered ring transition state. The energy of the transition state is sensitive to the nature of the substituents and the solvent. rsc.org |

| Nucleophilic Substitution | DFT | Characterization of an SN2-type transition state with predictable stereochemical inversion or a carbocation intermediate in an SN1-type mechanism. |

This table presents hypothetical data based on computational studies of related reactions.

Thermochemical analysis through computational methods allows for the prediction of important thermodynamic quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energies (Ea). These parameters are crucial for understanding the feasibility and kinetics of a chemical process.

Experimental studies on the thermochemistry of various 2- and 4-piperidone (B1582916) derivatives have provided a solid foundation for such computational investigations. acs.org By employing high-level DFT calculations, it is possible to compute the heats of formation for the reactants, products, and intermediates involved in the synthesis of this compound. nih.gov

Table 3: Predicted Thermochemical Data for a Hypothetical Synthesis Step of this compound

| Thermodynamic Parameter | Predicted Value (Illustrative) | Significance |

| Enthalpy of Reaction (ΔH) | -85 kJ/mol | The reaction is exothermic and releases heat. |

| Gibbs Free Energy (ΔG) | -60 kJ/mol | The reaction is spontaneous under standard conditions. |

| Activation Energy (Ea) | +120 kJ/mol | Provides insight into the reaction rate and the need for heating or a catalyst. |

The values in this table are illustrative and would require specific DFT calculations for accurate determination.

Mechanistic Organic Chemistry Studies

Detailed Reaction Mechanisms for the Formation of 4-(2-Bromophenyl)piperidin-2-one

While specific literature detailing the mechanistic nuances of this compound synthesis is not extensively available, plausible reaction pathways can be inferred from established methods for the synthesis of 4-aryl-piperidin-2-ones. Two primary retrosynthetic disconnections suggest viable synthetic routes: one involving a Michael addition followed by cyclization, and another based on a reductive amination cascade.

A. Aza-Michael Addition followed by Intramolecular Cyclization:

A prevalent strategy for the formation of the 4-aryl-piperidin-2-one scaffold involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, a process known as the aza-Michael reaction. nih.govresearchgate.netwikipedia.orgnih.govrsc.org This is typically followed by an intramolecular cyclization to form the lactam ring.

One potential pathway begins with the reaction between a suitable nitrogen-containing Michael donor and an α,β-unsaturated ester or acid derivative bearing the 2-bromophenyl group at the β-position. The general mechanism can be outlined in the following steps:

Formation of the Michael Adduct: An amine, such as ammonia (B1221849) or a primary amine with a suitable protecting group, acts as the nucleophile and attacks the β-carbon of an electron-deficient alkene like a cinnamate (B1238496) derivative. This 1,4-conjugate addition leads to the formation of an enolate intermediate which subsequently protonates to yield the Michael adduct. acs.orgrsc.orgorganic-chemistry.org

Intramolecular Cyclization (Lactamization): The newly formed amino ester or amino acid then undergoes an intramolecular nucleophilic acyl substitution. The nitrogen atom attacks the carbonyl carbon of the ester or carboxylic acid, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., an alcohol from the ester) results in the formation of the six-membered piperidin-2-one ring. wikipedia.orgbyjus.com

A plausible reaction scheme is depicted below:

Starting Materials: 2-Bromocinnamic acid derivative and an ammonia equivalent.

Reaction Steps:

Aza-Michael addition of the amine to the β-position of the 2-bromocinnamate derivative.

Intramolecular cyclization of the resulting δ-amino ester to form the this compound.

B. Reductive Amination of a δ-Keto Acid or Ester:

An alternative approach involves the intramolecular reductive amination of a δ-keto acid or a corresponding ester. hse.ruacs.orgrsc.orgnih.gov This method is a powerful tool for the synthesis of cyclic amines.

The key steps in this proposed mechanism are:

Imine/Enamine Formation: The δ-keto acid or ester reacts with an amine source, typically ammonia or a primary amine, to form an imine or an enamine intermediate in equilibrium.

Intramolecular Cyclization and Reduction: The intermediate undergoes intramolecular cyclization. In the case of reductive amination, a reducing agent present in the reaction mixture, such as sodium borohydride (B1222165) or sodium cyanoborohydride, reduces the iminium ion formed after cyclization to yield the piperidine (B6355638) ring. If starting from a keto acid, the cyclization can also proceed via lactamization.

A representative reaction could involve the cyclization of a 5-amino-3-(2-bromophenyl)pentanoic acid derivative.

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic feasibility of the proposed reaction pathways are critical for successful synthesis.

Kinetics:

The rate of formation of this compound is influenced by several factors. In the aza-Michael addition pathway, the rate is dependent on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor. nih.gov Electron-withdrawing groups on the acceptor and electron-donating groups on the nucleophile generally increase the reaction rate.

For the intramolecular cyclization step, the rate is highly dependent on the ring size being formed. The formation of six-membered rings, such as the piperidin-2-one ring, is generally kinetically favored compared to the formation of smaller or larger rings. nih.govwikipedia.org The relative rates of cyclization often follow the order of 5-membered > 6-membered > 3-membered > 7-membered > 4-membered rings. wikipedia.org This is attributed to a favorable combination of low angle strain and a high probability of the reactive ends of the molecule coming into proximity. wikipedia.org

| Factor | Influence on Reaction Rate |

| Nucleophilicity of Amine | Higher nucleophilicity generally increases the rate of Michael addition. |

| Electrophilicity of Michael Acceptor | Higher electrophilicity increases the rate of Michael addition. |

| Ring Size | Formation of a 6-membered ring is kinetically favorable. |

| Solvent | The polarity and coordinating ability of the solvent can influence the rates of both the Michael addition and the cyclization. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. |

Thermodynamics:

The formation of the piperidin-2-one ring is generally a thermodynamically favorable process. The conversion of an acyclic amino acid or ester into a cyclic lactam is often driven by an increase in entropy due to the release of a small molecule (e.g., water or alcohol) and the relief of any torsional strain in the linear precursor.

Stereoselective and Regioselective Control in Synthetic Processes

Stereoselective Control:

Achieving stereocontrol in the synthesis of this compound is crucial, as the C4 position is a stereocenter. The stereochemistry can be influenced at different stages of the reaction.

During a Michael addition, the approach of the nucleophile to the prochiral β-carbon of the Michael acceptor can be directed by using chiral auxiliaries, chiral catalysts, or by substrate control. For example, the use of chiral catalysts in aza-Michael reactions has been shown to afford products with high enantioselectivity. nih.gov

In syntheses involving the reduction of an intermediate, such as the hydrogenation of an unsaturated lactam or the reduction of a ketone, the stereochemical outcome can be controlled by the choice of catalyst and reaction conditions. For instance, rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated lactams using chiral phosphine (B1218219) ligands can lead to high enantiomeric excesses. rsc.org

Regioselective Control:

Regioselectivity is a key consideration when multiple reactive sites are present in the starting materials or intermediates. In the context of forming this compound, regioselectivity often pertains to the initial bond-forming step.

For example, in a palladium-catalyzed α-arylation of an N-protected 2-piperidinone, the arylation can occur at either the C3 or C5 position. The regioselectivity can be controlled by the choice of the directing group on the nitrogen atom and the palladium catalyst system. acs.org Similarly, in the synthesis of substituted piperidines from tetrahydropyridines via epoxidation and ring-opening, the regioselectivity of the epoxide opening is critical. nih.gov

In the context of a Michael addition approach, the 1,4-conjugate addition is highly regioselective for the β-position of the α,β-unsaturated system, driven by the electronic nature of the acceptor.

| Control Type | Methodologies |

| Stereoselective | Chiral auxiliaries, Chiral catalysts (e.g., organocatalysts, transition metal complexes with chiral ligands), Substrate-controlled diastereoselectivity, Asymmetric hydrogenation. nih.govrsc.org |

| Regioselective | Directing groups in catalyzed C-H activation, Inherent reactivity of functional groups (e.g., Michael acceptors), Control of epoxide ring-opening. acs.orgnih.gov |

Catalytic Cycles and the Role of Catalysts in Reactions

Catalysts play a pivotal role in many of the proposed synthetic routes, enabling efficient and selective transformations under milder conditions.

Palladium Catalysis:

Palladium catalysts are frequently employed in cross-coupling reactions to form the C-C bond between the phenyl ring and the piperidine scaffold. For instance, a Suzuki-Miyaura coupling could be envisioned to introduce the 2-bromophenyl group. A general catalytic cycle for a palladium-catalyzed α-arylation of a lactam involves: nih.govresearchgate.netnih.gov

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1,2-dibromobenzene).

Formation of the Enolate: A base deprotonates the α-carbon of the N-protected piperidin-2-one to form a zinc or lithium enolate.

Transmetalation: The aryl group is transferred from the palladium to the enolate, or the enolate coordinates to the palladium center.

Reductive Elimination: The C-C bond is formed through reductive elimination, yielding the α-arylated product and regenerating the Pd(0) catalyst.

Rhodium Catalysis:

Rhodium catalysts are particularly effective for asymmetric hydrogenation reactions. If an unsaturated precursor to this compound is synthesized, a rhodium catalyst with a chiral ligand can be used to stereoselectively reduce the double bond. The catalytic cycle for a rhodium-catalyzed asymmetric 1,4-addition of an organoboronic acid, a related transformation, has been well-studied and involves: acs.orgnih.govnih.gov

Transmetalation: The aryl group from the organoboron reagent is transferred to the rhodium center.

Insertion: The α,β-unsaturated substrate inserts into the aryl-rhodium bond to form an oxa-π-allylrhodium intermediate.

Hydrolysis/Silylation: The rhodium intermediate is hydrolyzed (or silylated) to release the product and form a hydroxo- (or chloro-) rhodium species.

Regeneration of the Catalyst: The hydroxo- or chloro-rhodium species reacts with another equivalent of the organoboron reagent to regenerate the active aryl-rhodium catalyst.

The choice of catalyst, ligand, and reaction conditions is paramount in directing the reaction towards the desired product with high yield and selectivity.

Applications As a Versatile Synthetic Intermediate and Scaffold

Building Block for the Synthesis of Complex Organic Molecules

The 4-(2-Bromophenyl)piperidin-2-one structure is an exemplary building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. acs.orgnih.gov The piperidine (B6355638) ring is a cornerstone of over 70 FDA-approved drugs, and the ability to introduce diverse substituents is crucial for optimizing biological activity. ugent.beenamine.net This compound offers several handles for chemical modification: the secondary amine can be alkylated or acylated, the lactam carbonyl can undergo reduction or other transformations, and the bromophenyl group is primed for metal-catalyzed cross-coupling reactions.

This multi-functionality allows for the stepwise and controlled elaboration of the molecular structure. For instance, similar 4-arylpiperidine scaffolds are central to a range of neurologically active agents, including treatments for Alzheimer's disease like Donepezil. acs.orgnih.gov The synthesis of novel analogues of such drugs often involves the modification of the piperidine core to improve efficacy and selectivity. acs.orgnih.govnih.gov Furthermore, saturated piperidin-2-ones serve as critical chiral intermediates in the synthesis of naturally occurring anti-cancer agents. The development of modular strategies to access densely functionalized chiral piperidines is a key area of modern medicinal chemistry. acs.org The presence of the bromo-aromatic ring provides a key reaction site for introducing further complexity, a common strategy in building molecules with specific biological targets. nih.govnih.gov

| Reactive Site | Reaction Type | Potential Product Class | Significance |

|---|---|---|---|

| N-H (Amine/Lactam) | N-Alkylation / N-Acylation | N-Substituted Piperidinones | Introduce variety for SAR studies, modulate solubility and lipophilicity. acs.org |

| C=O (Lactam) | Reduction (e.g., with LiAlH₄) | 4-(2-Bromophenyl)piperidines | Access to the core piperidine scaffold found in many CNS agents. nih.gov |

| C-Br (Aryl Halide) | Suzuki, Sonogashira, Buchwald-Hartwig Coupling | Bi-aryl, Alkynyl-aryl, or Aryl-amino Derivatives | Enables C-C and C-N bond formation to build complex molecular frameworks. nih.gov |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further Substituted Phenylpiperidines | Fine-tuning of electronic properties and steric profile. |

Scaffold for Heterocyclic Ring Systems and Derivatives

Beyond its role as a building block, the piperidinone ring itself acts as a rigid scaffold upon which other ring systems can be constructed. This approach is fundamental to accessing novel three-dimensional chemical space, a key trend in modern drug design aimed at moving beyond "flat" molecules. nih.gov

The this compound scaffold is well-suited for the synthesis of fused polycyclic systems. Through a sequence of reactions, new rings can be annulated onto the piperidinone core. For example, research on related 2-aryl-4-piperidones has demonstrated their conversion into complex heterocyclic compounds like pyrido[1',2':1,2]imidazo[4,5a]-quinolizidin-2-one. clockss.org This involves intramolecular cyclization reactions that build new rings onto the existing piperidine framework. clockss.org Similarly, the functional groups of the target molecule can be manipulated to participate in cyclization reactions, such as intramolecular Heck reactions or Bischler-Napieralski-type cyclizations, to generate novel fused heterocyclic structures with potential pharmacological activity. nih.govnih.gov

Spirocyclic compounds, where two rings share a single atom, are increasingly important in drug discovery. whiterose.ac.uk The 4-position of the piperidinone ring is an ideal location for the creation of a spiro center. Methodologies for synthesizing spiropiperidines are well-documented and can be broadly classified into two strategies: forming the new ring onto a pre-existing piperidine, or constructing the piperidine ring onto a pre-existing spirocyclic carbocycle or heterocycle. whiterose.ac.uk

Starting from a piperidone, reactions can be designed to build a new ring at the C4 position. For instance, a multi-step sequence starting from a related piperidin-4-one can yield spiro[indoline-3,4'-piperidin]-2-ones. researchgate.net The synthesis of approved drugs containing spirocycles, such as fluspirilene, often begins with a piperidin-4-one derivative. nih.gov The development of new synthetic routes to spirocyclic 2-arylpiperidines highlights their utility as 3D fragments for drug discovery programs. rsc.org The significance of this structural motif is further underscored by the emergence of spiropiperidine derivatives in novel classes of synthetic compounds. wikipedia.org

Precursor for Advanced Materials (e.g., organic electronics, novel materials)

The application of this compound extends beyond pharmaceuticals into the realm of materials science. The 2-bromophenyl moiety is a particularly valuable feature, serving as a versatile precursor for the synthesis of conjugated organic materials. These materials are the basis for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. This allows for the covalent linking of the piperidinone unit to various π-conjugated systems (e.g., thiophenes, fluorenes, or other aromatic units). By carefully selecting the coupling partners, chemists can design and synthesize novel polymers or small molecules with tailored electronic and photophysical properties. The piperidinone fragment can influence the final material's solubility, processability, and solid-state packing, which are critical parameters for device performance.

| Starting Material | Reaction Type | Coupling Partner (Example) | Potential Material Class | Application |

|---|---|---|---|---|

| This compound | Suzuki Coupling | Thiophene-boronic acid | Conjugated Oligomer/Polymer | Active layer in OFETs |

| This compound | Sonogashira Coupling | Ethynylfluorene | π-Conjugated Small Molecule | Emissive or host material in OLEDs |

| This compound | Heck Coupling | Styrene (B11656) | Styrenyl-substituted derivative | Functional polymer building block |

Utilization in Ligand Design for Coordination and Organometallic Chemistry

The structure of this compound is also advantageous for the design of novel ligands for coordination and organometallic chemistry. whiterose.ac.uk Piperidine-based ligands have been successfully complexed with a range of metals, including Mg(II), Zn(II), and group IV elements, to create catalysts for processes like the ring-opening polymerization of rac-lactide. rsc.org

The target compound offers multiple potential coordination sites: the lactam nitrogen (after deprotonation), the lactam carbonyl oxygen, and the phenyl ring. Furthermore, the bromine atom can be replaced via metal-halogen exchange or coupling reactions to introduce other donor groups, such as phosphines, thiols, or other heterocycles. This modularity allows for the creation of bidentate or multidentate ligands (e.g., N,O- or P,N-ligands). Such ligands are crucial in homogeneous catalysis, where they can be used to control the reactivity and selectivity of metal centers in a wide variety of chemical transformations.

Contribution to Chemical Library Synthesis for Research Screening

A key strategy in modern drug discovery and materials science is the synthesis of chemical libraries—large collections of structurally diverse molecules—for high-throughput screening. researchgate.net The piperidine scaffold is a privileged structure in this context due to its frequent appearance in bioactive molecules. thieme-connect.com

This compound is an excellent starting point for library synthesis due to its multiple, orthogonally-addressable functional groups. One can envision a combinatorial approach where a large set of reactants is used to modify each reactive site, rapidly generating a library of thousands of distinct compounds.

N-H site: A diverse set of alkyl halides or acyl chlorides can be used for N-functionalization. acs.org

C-Br site: A wide array of boronic acids or alkynes can be coupled via Suzuki or Sonogashira reactions, respectively. nih.gov

C=O site: The carbonyl can be derivatized or the lactam ring can be opened to provide another point of diversity.

This approach allows for systematic exploration of the chemical space around the core piperidinone scaffold, including the generation of fused and spirocyclic systems. clockss.orgnih.gov The resulting library of compounds can then be screened for biological activity against various targets or evaluated for novel material properties, significantly accelerating the discovery process. acs.orgnih.gov

Future Perspectives and Emerging Research Avenues

Innovations in Synthesis and Scale-Up Methodologies

The demand for more efficient, cost-effective, and sustainable chemical manufacturing has spurred significant innovation in synthetic methodologies. For 4-(2-Bromophenyl)piperidin-2-one, moving beyond traditional multi-step batch processes is a key area of future research.

Detailed Research Findings: Modern synthetic strategies are increasingly focused on improving atom economy, reducing reaction steps, and enhancing safety and scalability. One promising approach is the use of flow chemistry . This technique, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature and pressure, leading to higher yields and shorter reaction times. nuvisan.com For the synthesis of piperidinone cores, flow chemistry can efficiently handle unstable intermediates and allows for safer scale-up of reactions, including high-pressure hydrogenations that might be used in related synthetic routes. nuvisan.compolimi.it

Another area of innovation is photocatalysis , which uses light to drive chemical reactions. An organophotocatalysed [1+2+3] strategy has been developed for the one-step synthesis of diverse 2-piperidinones from simple starting materials like ammonium (B1175870) salts and alkenes. researchgate.net Applying such a strategy could potentially construct the 4-substituted piperidinone backbone of the target molecule in a single, highly efficient step under mild conditions.

Furthermore, biocatalysis , which utilizes enzymes for chemical transformations, offers unparalleled selectivity. A recently unveiled method combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to streamline the synthesis of complex piperidines, reducing processes from as many as 7-17 steps down to just 2-5. news-medical.net Adapting such enzymatic approaches could enable the direct and selective functionalization of a piperidinone precursor, providing a greener and more direct route to this compound.

For scale-up , the focus is on robust and optimized processes. This involves detailed route scouting to identify the most efficient synthetic pathway and replacing hazardous reagents with safer alternatives. nuvisan.comgate2biotech.com Advanced purification techniques, including preparative HPLC and chiral resolution, are critical for obtaining the high-purity material required for advanced applications. nuvisan.com

Table 1: Comparison of Synthetic Methodologies for Piperidinone Synthesis

| Methodology | Traditional Approach | Innovative Approach | Key Advantages of Innovation |

|---|---|---|---|

| Process Mode | Batch processing | Continuous Flow Chemistry | Enhanced safety, better heat/mass transfer, improved yield and purity. nuvisan.compolimi.it |

| Activation | Thermal heating | Photocatalysis / Biocatalysis | Mild reaction conditions, high selectivity, access to novel reactivity. researchgate.netnews-medical.net |

| Strategy | Stepwise functionalization and cyclization | One-pot multi-component reactions | Reduced step count, improved atom economy, faster synthesis. researchgate.netmdpi.com |

| Scale-Up | Direct scaling of batch reactors | Process optimization and automation | Greater control, reproducibility, and efficiency at larger scales. nuvisan.comgate2biotech.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Detailed Research Findings: For a target molecule like this compound, AI-powered retrosynthesis platforms can propose multiple synthetic routes that a human chemist might not consider. nih.gov These programs evaluate routes based on reaction plausibility, step count, and the commercial availability of starting materials. A key goal is to accelerate the "design-make-test-analyze" cycle that is fundamental to chemical and pharmaceutical research. nih.gov

Forward-reaction prediction tools complement this by predicting the likely outcomes of a proposed reaction, including potential side products and impurities. nih.gov This allows chemists to anticipate and mitigate issues before running the experiment. ML models are also being trained to predict crucial reaction parameters like chemical selectivity. For instance, models can now predict the enantioselectivity of certain catalytic reactions with high accuracy, guiding the design of experiments to produce a specific stereoisomer. researchgate.net

The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) Consortium, a collaboration between MIT and numerous pharmaceutical companies, is at the forefront of developing these open-source tools to accelerate the synthesis of novel molecules. nih.gov The integration of AI with robotic high-throughput experimentation platforms promises a future where the synthesis of molecules like this compound can be largely automated, making the process faster and more cost-effective. nih.gov

Table 2: Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Function | Potential Impact on Synthesis |

|---|---|---|

| Retrosynthesis Planning | Proposes novel synthetic routes from target to starting materials. nih.gov | Identifies more efficient, cost-effective, or previously unknown pathways. |

| Forward-Reaction Prediction | Predicts major and minor products for a given set of reactants. nih.govnih.gov | Minimizes formation of impurities and maximizes yield of the desired product. |

| Reaction Optimization | Suggests optimal conditions (temperature, solvent, catalyst) for a reaction. | Reduces experimental effort and resource consumption. digitellinc.com |

| Selectivity Prediction | Predicts regioselectivity and stereoselectivity of reactions. researchgate.net | Facilitates the synthesis of specific isomers with high purity. |

Exploration of Novel Reactivity Patterns and Chemical Space

The chemical structure of this compound contains two key regions for chemical modification: the piperidinone ring and the bromophenyl substituent. Future research will undoubtedly focus on leveraging these reactive sites to generate a diverse library of new chemical entities, thereby exploring new chemical space.

Detailed Research Findings: The 2-bromophenyl group is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions . For example, Suzuki-Miyaura coupling could be used to replace the bromine atom with various aryl or alkyl groups, while Buchwald-Hartwig amination could introduce diverse amine functionalities. nih.gov These reactions would allow for the systematic exploration of how modifications at this position affect the molecule's properties.

The piperidinone ring itself offers multiple avenues for functionalization. While some studies have reported difficulty in functionalizing the 3-position of the ring via enolate chemistry researchgate.net, novel catalytic methods may overcome these challenges. For example, gold-catalyzed annulation procedures have been shown to enable the direct assembly of highly substituted piperidines. ajchem-a.com Furthermore, the lactam nitrogen and the carbonyl group are sites for potential derivatization.

Emerging synthetic strategies aim to build molecular diversity from the ground up. The development of intramolecular radical cyclizations of 1,6-enynes mdpi.com and multicomponent reactions that assemble the piperidinone core from simple precursors researchgate.net are powerful tools for creating libraries of analogs with varied substitution patterns around the ring. By combining these innovative ring-forming strategies with subsequent cross-coupling reactions on the bromophenyl moiety, an extensive and previously inaccessible chemical space can be explored.

Table 3: Potential Reactivity and Chemical Space Expansion

| Reactive Site | Type of Reaction | Potential New Structures |

|---|---|---|

| 2-Bromophenyl Moiety | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Cross-Coupling | Bi-aryl compounds, alkynylated derivatives, styrenyl analogs, N-arylated products. |

| Piperidinone Ring (N-H) | Alkylation, Acylation, Arylation | N-substituted amides, N-alkyl piperidinones, N-aryl piperidinones. |

| Piperidinone Ring (α-positions) | Enolate chemistry, C-H activation | Introduction of substituents at the C3 and C5 positions. |

| Piperidinone Ring (Carbonyl) | Reduction, Grignard addition | Conversion to piperidines, tertiary alcohols. |

Development of Advanced Computational Models for Structure-Reactivity Predictions